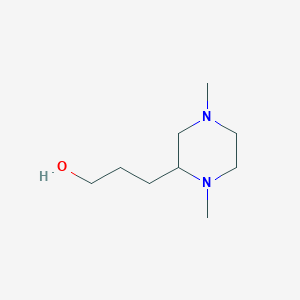
oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid is a naturally occurring organic compound with the formula C₂H₂O₄. It is a dicarboxylic acid, meaning it has two carboxyl groups, and is known for its strong acidic properties. Found in many plants such as spinach, rhubarb, and cocoa, this compound has various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxalic acid can be synthesized through several methods:
Oxidation of Carbohydrates: : By oxidizing carbohydrates like sucrose or glucose with nitric acid, this compound can be produced. This method is efficient but generates significant amounts of byproducts.
Hydration of Carbon Dioxide: : Another method involves the reaction of carbon monoxide with sodium hydroxide under high pressure and temperature to form sodium oxalate, which is then acidified to produce this compound.
Industrial Production Methods
Industrially, this compound is primarily produced by:
Oxidation of Carbohydrates: : Similar to the laboratory method, industrial production often uses the oxidation of carbohydrates. industrial methods employ large-scale reactors and optimized conditions to maximize yield and reduce byproduct formation.
Hydrolysis of Cyanogen Compounds: : This involves the reaction of cyanogen with water to form this compound and ammonia. This method is less common but provides a high yield.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid undergoes various reactions, including:
Oxidation: : this compound can be oxidized to form carbon dioxide and water. This reaction is often used in redox titrations.
Reduction: : In the presence of reducing agents, this compound can be reduced to glyoxylic acid and further to glycolic acid.
Esterification: : Reacting this compound with alcohols forms oxalate esters, which are used in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate and hydrogen peroxide are commonly used to oxidize this compound.
Reducing Agents: : Sodium amalgam and hydrogen gas are effective in reducing this compound.
Catalysts: : Sulfuric acid is often used as a catalyst in the esterification of this compound.
Major Products
Carbon Dioxide and Water: : From oxidation reactions.
Glyoxylic Acid and Glycolic Acid: : From reduction reactions.
Oxalate Esters: : From esterification reactions.
Scientific Research Applications
Oxalic acid is widely used in various fields:
Chemistry: : Used as a standard in redox titrations and as a reagent in organic synthesis.
Biology: : Employed in the study of metabolic pathways and enzyme functions.
Medicine: : Investigated for its potential in treating conditions like kidney stones, where it acts as a chelating agent.
Industry: : Utilized in the bleaching and cleaning of textiles, removal of rust, and metal polishing.
Mechanism of Action
Effects and Molecular Targets
Oxalic acid acts primarily through chelation, binding to metal ions and forming insoluble complexes. This property is beneficial in removing metal stains but can be detrimental in biological systems if excessive, leading to conditions like hyperoxaluria.
Comparison with Similar Compounds
Comparison and Uniqueness
Malonic Acid: : Both oxalic and malonic acids are dicarboxylic acids, but oxalic acid has a higher acidity due to its smaller structure and stronger electron-withdrawing effect of its carboxyl groups.
Succinic Acid: : Succinic acid is also a dicarboxylic acid but has a longer carbon chain, making it less acidic and more flexible in forming various compounds.
Tartaric Acid: : Tartaric acid, found in many plants, is similar in its carboxyl groups but differs in its additional hydroxyl groups, which make it more versatile in organic reactions.
Conclusion
This compound is a versatile and widely used compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and strong acidic nature make it indispensable in various scientific and industrial processes.
Properties
CAS No. |
43058-40-8 |
|---|---|
Molecular Formula |
C2H2O4 |
Molecular Weight |
94.020 g/mol |
IUPAC Name |
oxalic acid |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2 |
InChI Key |
MUBZPKHOEPUJKR-XPULMUKRSA-N |
Isomeric SMILES |
[14C](=O)([14C](=O)O)O |
Canonical SMILES |
C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(Piperazin-1-yl)methyl]propanamide](/img/structure/B15350655.png)

![[6-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B15350664.png)

![[(2R,3R,4S,6S)-3-acetyloxy-6-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-4-yl] 2-acetyloxyacetate](/img/structure/B15350680.png)

![2-methyl-3-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B15350702.png)


